

Preparation and Application of NADP Sodium Salt Solutions for Experimental Use

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Compound of Interest		
Compound Name:	NADP (sodium salt)	
Cat. No.:	B12435455	Get Quote

Abstract

Nicotinamide adenine dinucleotide phosphate (NADP), in its sodium salt form, is a crucial coenzyme in a myriad of cellular metabolic pathways, primarily serving as an electron carrier in anabolic reactions. Its accurate preparation and handling are paramount for reliable and reproducible experimental outcomes in research, diagnostics, and drug development. This document provides detailed application notes and protocols for the preparation, storage, and use of NADP sodium salt solutions in common enzymatic assays.

Introduction

NADP and its reduced form, NADPH, are essential cofactors for a wide range of enzymes, particularly dehydrogenases involved in reductive biosynthesis and antioxidant defense mechanisms. The oxidized form, NADP+, acts as an electron acceptor in catabolic pathways, such as the pentose phosphate pathway, becoming reduced to NADPH. NADPH then donates these electrons to anabolic pathways, including fatty acid and steroid synthesis, and plays a vital role in maintaining the cellular redox state by regenerating reduced glutathione. Given its central role in metabolism, the use of NADP solutions is widespread in biochemical and cell-based assays. Proper solution preparation, including considerations of purity, concentration, solvent, pH, and storage, is critical to ensure its stability and functionality in these experiments.

Properties and Handling of NADP Sodium Salt



NADP sodium salt is typically supplied as a white to yellowish amorphous powder. It is readily soluble in water.[1] For optimal stability, it is recommended to store the solid form in a dry environment, protected from light, at temperatures between -25°C and -15°C.[2]

Aqueous solutions of NADP+ are mildly acidic and are more stable at a slightly acidic to neutral pH.[3] Conversely, the reduced form, NADPH, is unstable in acidic conditions and more stable in slightly alkaline solutions.[4] Therefore, the choice of buffer and pH is critical depending on the experimental requirements.

Preparation of NADP Sodium Salt Solutions

This section provides protocols for preparing stock and working solutions of NADP sodium salt.

Materials

- β-Nicotinamide adenine dinucleotide phosphate sodium salt (NADP-Na)
- High-purity water (e.g., deionized, distilled, or molecular biology grade)
- Appropriate buffer (e.g., Tris-HCl, PBS)
- Sterile microcentrifuge tubes or other suitable containers
- Calibrated pH meter
- Sterile filters (0.22 μm)

Protocol for Preparing a 10 mM NADP Stock Solution

- Calculate the required mass: The molecular weight of NADP disodium salt is approximately 787.4 g/mol .[3] To prepare a 10 mM stock solution, weigh out the appropriate amount of NADP sodium salt powder. For example, for 10 mL of a 10 mM solution, you would need 7.87 mg.
- Dissolution: Dissolve the weighed powder in the desired volume of high-purity water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).[3]



- pH Adjustment (Optional but Recommended): As aqueous solutions of NADP+ can be mildly acidic, it is advisable to check the pH and, if necessary, adjust it to the desired range for your experiment using dilute NaOH or HCl.[3] For long-term storage of a stock solution, neutralizing the pH can improve stability.[3]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and storage of NADP sodium salt solutions.

Parameter	Value/Recommendation	Source(s)
Form	White to yellowish amorphous powder	[1]
Molecular Weight (Disodium Salt)	~787.4 g/mol	[3]
Solubility in Water	Readily soluble (e.g., 50 mg/mL)	[1]
Storage of Solid Form	-25°C to -15°C, dry and protected from light	[2]
Storage of Stock Solution	-20°C or -80°C	
Stability of Frozen Aqueous Solution	Stable for at least one year when stored as frozen aliquots	[5]
Recommended pH for NADP+ Solution	Mildly acidic to neutral	[3]
Recommended pH for NADPH Solution	Slightly alkaline (pH 8-10)	[6]



Experimental Protocols

Here are detailed protocols for two common enzymatic assays that utilize NADP sodium salt solutions.

Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assay

This assay measures the activity of G6PDH by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.[7]

Materials:

- NADP+ working solution (e.g., 6 mM)
- Glucose-6-phosphate (G6P) solution (e.g., 100 mM)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- Sample containing G6PDH (e.g., cell lysate)
- Spectrophotometer and cuvettes

Protocol:

- Prepare a reaction mixture in a cuvette containing the assay buffer, NADP+ solution, and G6P solution.
- Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.
- Initiate the reaction by adding the sample containing G6PDH to the cuvette.
- Immediately mix the contents and start monitoring the increase in absorbance at 340 nm over time.
- The rate of increase in absorbance is directly proportional to the G6PDH activity in the sample.



Isocitrate Dehydrogenase (IDH) Activity Assay

This assay measures the activity of NADP-dependent isocitrate dehydrogenase by monitoring the production of NADPH.[7]

Materials:

- NADP+ working solution (e.g., 20 mM)
- DL-Isocitric acid solution (e.g., 6.6 mM)
- Assay buffer (e.g., 250 mM Glycylglycine, pH 7.4)
- Manganese Chloride (MnCl2) solution (e.g., 18 mM)
- Sample containing IDH
- Spectrophotometer and cuvettes

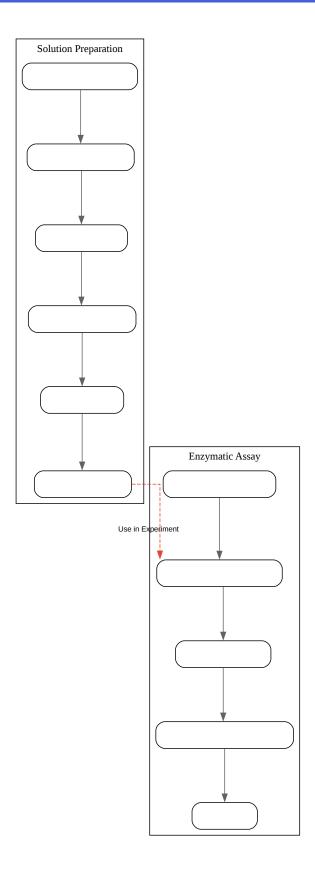
Protocol:

- In a suitable cuvette, prepare a reaction mixture containing the assay buffer, DL-isocitric acid solution, NADP+ solution, and MnCl2 solution.
- Equilibrate the mixture at the desired temperature (e.g., 37°C).
- Initiate the reaction by adding the enzyme solution (sample).
- Mix immediately and record the increase in absorbance at 340 nm for approximately 5 minutes.[7]
- Calculate the rate of change in absorbance from the linear portion of the curve to determine IDH activity.

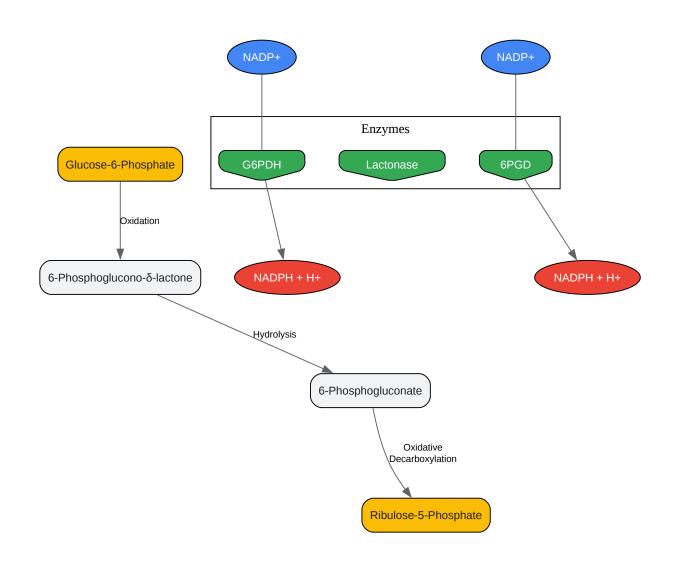
Visualizations

Experimental Workflow for NADP Solution Preparation and Use









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